molecular formula C24H52N2O11 B605453 Amino-PEG11-Amine CAS No. 479200-82-3

Amino-PEG11-Amine

Cat. No.: B605453
CAS No.: 479200-82-3
M. Wt: 544.68
InChI Key: TZQCFDTWLKAGLL-UHFFFAOYSA-N
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Description

Amino-PEG11-Amine is a compound consisting of a polyethylene glycol (PEG) chain with eleven ethylene glycol units, terminated with amine groups at both ends. This compound is known for its high water solubility, flexibility, and biocompatibility, making it a valuable reagent in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG11-Amine typically involves the polymerization of ethylene oxide to form the PEG chain, followed by the introduction of amine groups at both ends. The process can be summarized as follows:

    Polymerization of Ethylene Oxide: Ethylene oxide is polymerized in the presence of a catalyst, such as potassium hydroxide, to form a PEG chain.

    Functionalization with Amine Groups: The terminal hydroxyl groups of the PEG chain are converted to amine groups through a series of reactions, including tosylation and subsequent substitution with ammonia or an amine source.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors and precise control of reaction conditions to ensure the desired molecular weight and functionality. The process is optimized for high yield and purity, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

Amino-PEG11-Amine undergoes various chemical reactions, including:

    Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

    Condensation Reactions: The amine groups can react with carboxylic acids or their derivatives to form amides or imides.

    Oxidation and Reduction Reactions: The amine groups can be oxidized to form nitroso or nitro derivatives, or reduced to form primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in polar solvents, such as dimethylformamide or acetonitrile, under mild conditions.

    Condensation Reactions: Reagents include carboxylic acids, anhydrides, and esters. Reactions are often catalyzed by coupling agents, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Oxidation and Reduction Reactions: Oxidizing agents include hydrogen peroxide and nitric acid, while reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Substituted Derivatives: Alkylated or acylated PEG derivatives.

    Amides and Imides: Formed through condensation reactions with carboxylic acids or their derivatives.

    Nitroso or Nitro Derivatives: Formed through oxidation of the amine groups.

Scientific Research Applications

Amino-PEG11-Amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker or spacer in the synthesis of complex molecules, facilitating the attachment of various functional groups.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility, stability, and bioavailability.

    Medicine: Utilized in drug delivery systems, where the PEG chain improves the pharmacokinetics and reduces the immunogenicity of therapeutic agents.

    Industry: Applied in the formulation of personal care products, coatings, and adhesives, where its hydrophilic properties enhance product performance.

Mechanism of Action

The mechanism of action of Amino-PEG11-Amine is primarily based on its ability to modify the surface properties of molecules and materials. The PEG chain provides a hydrophilic and flexible spacer that reduces steric hindrance and enhances solubility. The terminal amine groups enable covalent attachment to various targets, facilitating the formation of stable conjugates. Molecular targets include carboxyl groups, hydroxyl groups, and other reactive moieties on biomolecules and surfaces.

Comparison with Similar Compounds

Amino-PEG11-Amine can be compared with other PEG derivatives, such as:

    Amino-PEG4-Amine: Shorter PEG chain with four ethylene glycol units, offering less flexibility and solubility compared to this compound.

    Carboxy-PEG11-Amine: Similar PEG chain length but with a carboxyl group at one end, providing different reactivity and applications.

    Methoxy-PEG11-Amine: PEG chain with a methoxy group at one end, offering different solubility and reactivity profiles.

This compound is unique due to its longer PEG chain, which provides enhanced solubility and flexibility, making it suitable for a broader range of applications.

Biological Activity

Amino-PEG11-Amine is a bifunctional polyethylene glycol (PEG) derivative characterized by an amino group that enhances its reactivity and solubility in aqueous environments. This compound plays a significant role in bioconjugation, drug delivery, and various biological applications due to its unique properties.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H50_{50}N4_4O11_{11}
  • Molecular Weight : 570.7 g/mol
  • Functional Groups : Amino group (-NH2_2) and PEG spacer

The hydrophilic nature of this compound improves the solubility of conjugated biomolecules, making it suitable for applications in drug delivery systems and protein labeling .

This compound primarily participates in reactions involving primary amines. Its nucleophilic amino group reacts favorably with various electrophiles, particularly at slightly alkaline pH levels, enhancing its reactivity while minimizing side reactions. This property is crucial for forming stable conjugates with proteins, drugs, and other biomolecules .

Applications in Bioconjugation

  • Drug Delivery : The PEGylation process using this compound can significantly enhance the bioavailability of drugs by improving their solubility and stability in biological systems. This modification can also prolong the circulation time of therapeutic agents in the bloodstream, leading to sustained therapeutic effects .
  • Protein Labeling : this compound is employed for labeling proteins, allowing researchers to track and visualize these biomolecules in various biological assays.
  • Crosslinking Reactions : The compound serves as a linker in crosslinking reactions, facilitating the attachment of different biomolecules. This capability is vital for creating multifunctional therapeutics that can target specific cells or tissues .

Comparative Analysis with Similar Compounds

This compound exhibits distinct advantages over other PEG derivatives due to its dual functionality:

Compound NameFunctional GroupsUnique Features
Azido-PEG11-AmineAzide and AmineUtilizes click chemistry for stable linkage
Boc-N-amido-PEG11-AmineAmine and Boc protectionOffers protection for amines during reactions
Methoxy-PEGMethoxy groupEnhances solubility but lacks reactivity
NHS-PEGNHS esterHighly reactive with primary amines

The unique structure of this compound makes it particularly valuable in bioconjugation compared to these similar compounds.

1. Drug Delivery Systems

A study demonstrated that the incorporation of this compound into drug formulations significantly improved the pharmacokinetics of the drugs involved. The PEGylated drugs exhibited enhanced solubility and reduced immunogenicity, leading to better therapeutic outcomes in vivo .

2. Protein Conjugation

In a recent investigation, researchers used this compound to conjugate therapeutic proteins with imaging agents. The resulting conjugates showed improved stability and bioactivity when tested in cellular models, highlighting the compound's effectiveness in enhancing protein functionality .

3. Targeted Therapy Applications

This compound has been utilized in targeted therapy approaches, where it facilitated the delivery of cytotoxic agents specifically to cancer cells. This targeted delivery was achieved through modifications that allowed for selective binding to cancer cell receptors, resulting in reduced off-target effects and improved therapeutic efficacy .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52N2O11/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h1-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQCFDTWLKAGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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